molecular formula C21H13ClN2O3 B2607342 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-26-6

3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2607342
CAS RN: 478261-26-6
M. Wt: 376.8
InChI Key: SRXJROVSGYNATO-NMWGTECJSA-N
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Description

3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one, or more commonly known as ‘Indol-2-one’, is a synthetic compound that has been used in a variety of scientific and medical applications. It is a member of the indole family, a group of aromatic compounds that can be found in a range of natural products, such as indigo and tryptophan. Indol-2-one has been used in a range of scientific fields, including organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Receptor Binding and Solubility Improvement

A study by Konkel et al. (2006) focused on synthesizing amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one to enhance aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. They successfully developed a potent analog with notable selectivity and solubility (Konkel et al., 2006).

Antibacterial and Antifungal Applications

Research by Khalid et al. (2020) explored the antibacterial and antifungal properties of metal chelates derived from 5-chloroindoline-2,3-dione (isatin) ligands, which are structurally related to 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one. These metal-based isatins showed enhanced biological activity against various fungal and bacterial species (Khalid et al., 2020).

Antitubercular and Antimalarial Potential

Akhaja and Raval (2012) synthesized and evaluated derivatives of 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl}-imino]-1,3-dihydro-2H-indol-2-one for their antitubercular and antimalarial activities. This indicates potential applications in the treatment of tuberculosis and malaria (Akhaja & Raval, 2012).

CNS Depressant Activity

Research by Rawat and Shukla (2016) involved the synthesis of morpholino-N-acetyl indoles derivatives with central nervous system (CNS) depressant activity. These derivatives were synthesized using isatin and showed more depressant activity compared to the reference standard, indicating their potential in CNS-related therapeutic applications (Rawat & Shukla, 2016).

Corrosion Inhibition

Ahmed (2018) focused on the synthesis of new 5-Nitro isatin derivatives for inhibiting corrosion in sea water, specifically on carbon steel. The derivatives were characterized and evaluated for their efficiency as corrosion inhibitors, demonstrating their potential in industrial applications (Ahmed, 2018).

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-17-12-6-4-10-15(17)21(26)27-23-19-16-11-5-7-13-18(16)24(20(19)25)14-8-2-1-3-9-14/h1-13H/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJROVSGYNATO-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=CC=C4Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=CC=C4Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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